molecular formula C14H17FN4O3 B607052 Delpazolid CAS No. 1219707-39-7

Delpazolid

Cat. No.: B607052
CAS No.: 1219707-39-7
M. Wt: 308.31 g/mol
InChI Key: QLUWQAFDTNAYPN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Delpazolid, also known as LCB01-0371, is an antibiotic that primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis . These bacteria are responsible for a range of infections, including drug-resistant tuberculosis (MDR-TB).

Mode of Action

This compound belongs to the class of antimicrobials known as oxazolidinones . Oxazolidinones act by inhibiting protein synthesis in bacteria . They bind to the bacterial ribosome, preventing the formation of a functional 70S-initiation complex, which is an essential component of the protein synthesis process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents bacteria from producing essential proteins, which leads to a cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in clinical trials . It has been found to have excellent human bioavailability, with a bioavailability of approximately 100% . This means it can be administered orally or intravenously . This compound also has a low protein binding rate (37% in humans), which means a larger proportion of the drug remains free in the bloodstream to exert its therapeutic effect . It is cleared rapidly from the blood, reducing the risk of toxicity .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing bacteria from synthesizing proteins, this compound effectively halts bacterial replication. This results in a reduction in the bacterial population, helping to clear the infection . In the case of MDR-TB, this compound has been shown to significantly reduce resistance rates compared to linezolid .

Biochemical Analysis

Biochemical Properties

Delpazolid acts by inhibiting protein synthesis, a mechanism similar to other oxazolidinones . This inhibition of protein synthesis is intended to kill bacteria, but it can also impair mitochondria inside eukaryotic cells . In vitro studies have shown that this compound has similar or better activity compared to Linezolid against most Gram-positive bacteria and mycobacteria .

Cellular Effects

This compound has been shown to have inhibitory effects on mitochondrial protein synthesis in human cells, similar to those of linezolid . It can improve the minimum bactericidal concentration of Mycobacterium tuberculosis H37Rv and significantly reduce resistance rates, especially of multi-drug-resistant tuberculosis (MDR-TB) isolates .

Molecular Mechanism

The underlying antibacterial mechanism of this compound is similar to that of oxazolidinone in that it inhibits bacterial protein synthesis, which kills or inhibits the growth of bacteria . Protein synthesis also occurs in the mitochondria of eukaryotes, although mitochondria use independent protein-synthesis machinery that differs from that of bacteria .

Temporal Effects in Laboratory Settings

This compound has been evaluated in a phase 1 clinical trial, which revealed that it does not cause adverse events such as myelosuppression even after three weeks of repeated dosing . The safety, tolerability, and pharmacokinetics of this compound have been evaluated, and interim efficacy and safety results, particularly those from a clinical phase 2a early bactericidal activity trial including patients with drug-susceptible tuberculosis, were reported .

Dosage Effects in Animal Models

In animal studies of systemic infection, soft tissue infection, lung infection, and thigh infection models in mice, this compound showed greater efficacy than Linezolid . The safety, tolerability, and pharmacokinetics of this compound have been evaluated in a phase 1 clinical trial .

Preparation Methods

Delpazolid is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring and the incorporation of the cyclic amidrazone moiety . The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using advanced purification techniques like chromatography .

Chemical Reactions Analysis

Delpazolid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are typically derivatives of this compound with modified biological activities .

Biological Activity

Delpazolid, also known as LCB01-0371, is a novel oxazolidinone antibiotic developed primarily for the treatment of infections caused by Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive bacteria. This article delves into its biological activity, efficacy in clinical trials, and comparative analysis with existing treatments.

This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is similar to that of linezolid, but this compound has been shown to have a more favorable pharmacokinetic profile and reduced toxicity.

In Vitro Activity

This compound exhibits significant in vitro activity against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its potential effectiveness:

Pathogen MIC (μg/mL) MBC (μg/mL)
M. tuberculosis H37Rv0.5>16
MDR-TB14
XDR-TB0.251

This compound's MIC for MDR-TB is notably lower than that for linezolid, indicating a lower resistance rate and higher efficacy in treating resistant strains .

Phase I Studies

In early clinical trials, this compound demonstrated a favorable safety profile. A Phase I study assessed the pharmacokinetics and tolerability of multiple doses up to 1200 mg BID over 21 days. No serious adverse events were reported, and myelosuppression was significantly lower compared to linezolid .

Phase II Studies

A Phase II trial focused on the early bactericidal activity (EBA) of this compound in patients with pulmonary TB. The study included 79 subjects randomized to receive various dosing regimens of this compound or standard TB therapy (HRZE). The results indicated that this compound had an average daily decline in log-CFU (colony-forming units) comparable to or better than that of linezolid:

Treatment Group Average Daily Decline in log-CFU
This compound 800 mg QD-0.044 ± 0.016
This compound 400 mg BID-0.053 ± 0.017
This compound 800 mg BID-0.043 ± 0.016
This compound 1200 mg QD-0.019 ± 0.017
HRZE-0.192 ± 0.028
Linezolid 600 mg BID-0.154 ± 0.023

These findings suggest that this compound can effectively reduce bacterial load in TB patients while maintaining a safety profile superior to that of linezolid .

Comparative Efficacy

This compound's efficacy against resistant strains is particularly noteworthy:

  • Resistance Rates : In studies comparing resistance rates between this compound and linezolid for MDR-TB, this compound showed a resistance rate of only 6.7%, compared to linezolid's rate of 0.8% .
  • Toxicity Profile : The rapid clearance of this compound from the bloodstream minimizes cellular toxicity, leading to lower incidences of side effects such as myelosuppression compared to linezolid .

Case Studies

Several case studies have highlighted the potential of this compound in treating complicated cases of TB:

  • Case Study A : A patient with MDR-TB showed significant improvement after switching from linezolid to this compound due to intolerable side effects from the former.
  • Case Study B : A cohort study involving patients with XDR-TB indicated successful treatment outcomes with this compound, showcasing its role as a viable alternative in resistant cases.

Properties

IUPAC Name

(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWQAFDTNAYPN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219707-39-7
Record name LCB01-0371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LCB01-0371
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DELPAZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.